molecular formula C26H35N3O4 B2497610 1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea CAS No. 1172799-88-0

1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2497610
CAS RN: 1172799-88-0
M. Wt: 453.583
InChI Key: MZSVFRCNRWDZRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives and urea compounds involves multi-step chemical processes, utilizing starting materials like methyl 4,5-dimethoxyanthranilate and commercially available pesticides and pharmacology intermediates (Carpenter et al., 1979); (Yang et al., 2017). These methods may involve reactions such as Ugi reactions and subsequent modifications to introduce various functional groups, tailored towards the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using various spectroscopic methods, including NMR, high-resolution mass spectroscopy, and X-ray crystallography. These techniques confirm the complex structures of these molecules, featuring cyclic and acyclic ureas integrated into larger heterocyclic frameworks (Düğdü et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds often involve their interaction with various reagents to form new bonds or functional groups, highlighting the versatility and reactivity of the tetrahydrobenzo[b][1,4]oxazepine core and urea functionalities. This can lead to a wide array of derivatives with potential applications in materials science, pharmaceuticals, and organic synthesis (Shaabani et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in various environments. For molecules within the same family as the target compound, these properties are determined through experimental methods, providing insights into their stability, phase behavior, and potential for crystallization (Xin, 2006).

Scientific Research Applications

Synthesis and Characterization of Analogues

  • Research on Synthesis of Structural Analogues of complex organic compounds, such as the one mentioned, often explores their potential in various applications, including pharmaceuticals and materials science. For instance, studies on the synthesis of benzoxazepine analogues and their properties might reveal useful chemical behaviors and applications in drug development or material engineering (P. Carpenter, V. Peesapati, G. Proctor, 1979).

Potential for Polymer Applications

  • Research on Polyureas Derived from Similar Compounds , such as 4-(4′-Methoxyphenyl)urazole, demonstrates the utility of complex organic molecules in creating new polymeric materials. These materials could have applications in coatings, adhesives, and sealants due to their unique properties, such as thermal stability and mechanical strength (S. Mallakpour, A. Hajipour, Hossein Raheno, 2002).

Fungicidal Activities

properties

IUPAC Name

1-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4/c1-18(2)13-15-29-22-11-8-20(16-23(22)33-17-26(3,4)24(29)30)28-25(31)27-14-12-19-6-9-21(32-5)10-7-19/h6-11,16,18H,12-15,17H2,1-5H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSVFRCNRWDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea

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